Methyl 2-(morpholinomethyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-(morpholin-4-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-5-3-2-4-11(12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVTXOMBUAEJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564756 | |
| Record name | Methyl 2-[(morpholin-4-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135651-46-6 | |
| Record name | Methyl 2-[(morpholin-4-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
In a typical procedure, 2-(morpholinomethyl)benzoic acid is dissolved in excess methanol, followed by the addition of concentrated sulfuric acid (0.5–1.0 mL per gram of acid) as a catalyst. The reaction mixture is refluxed for 12–18 hours under inert atmosphere, with yields reaching up to 94%. For example, a scaled-up synthesis using 5.2 mmol of the carboxylic acid in 20 mL methanol and 0.5 mL H₂SO₄ under microwave irradiation at 125°C for 2 hours achieved a 51% yield after purification.
Post-reaction workup involves neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Residual impurities are removed via silica gel chromatography using hexane/ethyl acetate gradients.
Alkylation of Methyl 2-Hydroxymethylbenzoate
Introducing the morpholine moiety via alkylation of a hydroxymethyl intermediate offers a modular approach. This method avoids handling corrosive acids and enables late-stage functionalization.
Chloride Intermediate Formation
Methyl 2-(chloromethyl)benzoate is synthesized by treating methyl 2-(hydroxymethyl)benzoate with thionyl chloride (SOCl₂) in dichloromethane at 0°C. The chloride intermediate is isolated in near-quantitative yields and reacted directly with morpholine.
Nucleophilic Substitution with Morpholine
In a representative procedure, methyl 2-(chloromethyl)benzoate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and treated with morpholine (1.2 equiv) and triethylamine (1.5 equiv) as a base. The reaction proceeds at room temperature for 6–12 hours, yielding the target compound after aqueous workup and column chromatography.
Table 1: Alkylation Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | Dichloromethane | THF |
| Base | Triethylamine | K₂CO₃ | Triethylamine |
| Temperature (°C) | 25 | 40 | 25 |
| Yield (%) | 82 | 68 | 82 |
Mannich Reaction-Based Synthesis
The Mannich reaction provides a one-pot strategy to assemble the morpholinomethyl group directly on the aromatic ring. This method is advantageous for its atom economy and scalability.
Reaction Components and Mechanism
A mixture of methyl 2-methylbenzoate (1.0 equiv), formaldehyde (1.2 equiv), and morpholine (1.5 equiv) is heated in ethanol at 60°C for 8 hours. The reaction proceeds via iminium ion formation, followed by nucleophilic attack on the activated methyl group.
Catalytic Enhancements
Incorporating Lewis acids such as zinc chloride (ZnCl₂) or p-toluenesulfonic acid (PTSA) accelerates the reaction, reducing the time to 4–5 hours. For instance, 15 wt% PTSA relative to the benzoate ester increased yields from 68% to 89%.
Reductive Amination Approaches
Reductive amination offers an alternative route, particularly when starting from ketone or aldehyde precursors.
Synthesis of 2-Formylbenzoate Intermediate
Methyl 2-formylbenzoate is prepared via oxidation of methyl 2-methylbenzoate using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde intermediate is then subjected to reductive amination with morpholine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer).
Table 2: Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
| pH | 5.5 |
| Yield (%) | 75 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(morpholinomethyl)benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the morpholine ring are replaced by other groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, alkylating agents, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates and morpholine derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 2-(morpholinomethyl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized as a building block for pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired biological activities .
Medicinal Chemistry
The compound's structural features make it a candidate for drug design. Its morpholine component can enhance binding affinity to biological targets, while the benzoate moiety influences pharmacokinetic properties. Research has indicated potential applications in developing new therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease processes .
Biological Research
In biological studies, this compound can be employed to investigate interactions between morpholine-containing molecules and biological systems. Its reactivity profile allows researchers to explore its effects on cellular processes, potentially leading to insights into its pharmacological properties .
Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives containing morpholine groups demonstrated that certain compounds exhibited potent anticancer activity. For instance, one derivative showed an IC50 value of 0.047 μM against focal adhesion kinase (FAK), indicating significant potential as an anticancer agent . This highlights the relevance of this compound as a precursor in developing bioactive compounds.
Case Study 2: Inhibition of Bacterial Enzymes
Research has also explored dual inhibitors of bacterial topoisomerases, where morpholine derivatives were found to exhibit strong inhibitory activity against DNA gyrase and topoisomerase IV. These findings suggest that this compound could play a role in developing new antibacterial agents .
Industrial Applications
In industrial contexts, this compound is used in producing specialty chemicals and materials with specific properties. Its versatility makes it valuable for formulating polymers and other fine chemicals utilized across various industries .
Summary of Applications
| Field | Application |
|---|---|
| Organic Chemistry | Intermediate for synthesizing complex organic molecules |
| Medicinal Chemistry | Potential drug design candidate targeting specific enzymes or receptors |
| Biological Research | Investigating interactions with biological systems |
| Industrial Production | Production of specialty chemicals and polymers |
Mechanism of Action
The mechanism of action of Methyl 2-(morpholinomethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for its target, while the benzoate moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Methyl 3-(morpholinomethyl)benzoate
- Structure: Morpholinomethyl group at the 3-position of the benzoate.
- Synthesis : LiOH-mediated hydrolysis at 60°C, yielding 42.5% .
- Analytical Data : LCMS m/z = 222 [M+1]⁺ .
- Key Difference : The 3-substituted isomer may exhibit distinct reactivity due to altered electronic effects compared to the 2-substituted derivative.
Methyl 5-amino-2-morpholinobenzoate
- Structure: Additional amino group at the 5-position.
- Properties : Molecular formula C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol); CAS 4031-84-9 .
Quinoline-Based Benzoate Derivatives (C1–C7 Series)
These compounds, such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1), feature a quinoline-piperazine backbone linked to the benzoate ester. Key comparisons include:
- Substituent Effects: Halogenated (e.g., Br, Cl, F) or electron-donating groups (e.g., methoxy) on the quinoline’s phenyl ring modulate electronic properties and biological activity .
- Synthesis : Crystallized from ethyl acetate as yellow/white solids; characterized via ¹H NMR and HRMS .
Sulfonylurea Herbicides with Benzoate Cores
- Bensulfuron-methyl: Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate.
- Primisulfuron-methyl : Features difluoromethoxy groups.
- Key Differences: These agrochemicals incorporate sulfonylurea and pyrimidinyl groups, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, Methyl 2-(morpholinomethyl)benzoate lacks these functional groups, suggesting divergent applications .
Ureido and Phenylacetamido Derivatives
Compounds like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) exhibit:
- Functional Groups : Ureido and phenylacetamido substituents enhance hydrogen-bonding capacity.
- Synthesis Yields : 31–44% via reactions with substituted anilines .
- Analytical Data : ESI–MS m/z = 438.1 [M+H]⁺ for 4b .
- Comparison : The target compound’s morpholine group may offer better solubility in polar solvents compared to bulky ureido derivatives.
Halogenated and Functionalized Benzoates
Methyl 2-Chloro-5-formylbenzoate
Biological Activity
Methyl 2-(morpholinomethyl)benzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by the presence of a morpholine ring attached to a methyl benzoate moiety, which endows it with unique properties that may influence its biological activity. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 221.25 g/mol
The structure consists of a benzoate group linked to a morpholine derivative, which may enhance its interaction with biological targets due to the morpholine's ability to participate in hydrogen bonding and other non-covalent interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to active or allosteric sites, thereby modulating biochemical pathways. This mechanism is crucial for its potential applications in drug design and development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that compounds in this class can inhibit the growth of various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for related compounds have been reported as low as 0.03125 μg/mL against certain Gram-positive bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound derivatives exhibit antiproliferative effects against cancer cell lines. For example, related compounds have shown IC values as low as 0.044 μM against H1975 cells, indicating potent anticancer activity . The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the S/G2 phase, which is critical for cancer treatment strategies.
Insecticidal Activity
Methyl benzoate derivatives have also been investigated for their insecticidal properties. One study highlighted the larvicidal effects of methyl benzoate against mosquito larvae, suggesting potential applications in pest control . The lethal concentration (LC50) values were found to be 61 ppm for Aedes albopictus larvae, indicating its effectiveness as an environmentally friendly insecticide.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table comparing key biological activities:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Insecticidal Activity (LC50) |
|---|---|---|---|
| This compound | <0.03125 μg/mL | 0.044 μM | 61 ppm |
| Methyl 2-bromo-4-(morpholin-4-yl)benzoate | <0.05 μg/mL | 0.050 μM | - |
| Methyl benzoate | - | - | 200 ppm |
Case Studies
- Anticancer Study : A study focusing on the synthesis of various derivatives of methyl benzoate indicated that certain modifications could enhance anticancer activity significantly compared to the parent compound .
- Antimicrobial Efficacy : Another research project evaluated the antimicrobial efficacy of morpholine-containing compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising results for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
